
(1-Bromoethyl-2,2,2-D3)benzene
説明
(1-Bromoethyl-2,2,2-D3)benzene is a chemical compound with the molecular formula C8H6D3Br . It is also known as α-Methylbenzyl Bromide or 1-Phenylethyl Bromide .
Molecular Structure Analysis
The molecular structure of (1-Bromoethyl-2,2,2-D3)benzene consists of a benzene ring attached to a bromoethyl group . The isotopic enrichment is 98 atom % D .
Physical And Chemical Properties Analysis
(1-Bromoethyl-2,2,2-D3)benzene has a molecular weight of 188.08 . It is a non-hazardous material for transport . More specific physical and chemical properties were not found in the search results.
科学的研究の応用
Controlled Radical Polymerization of Styrene
(1-Bromoethyl-2,2,2-D3)benzene is utilized in the controlled radical polymerization of styrene . This process is crucial for creating well-defined polymers with specific molecular weights and low polydispersity. The compound acts as an initiator, allowing for precise control over the polymerization process, which is essential for producing materials with consistent and predictable properties.
Asymmetric Esterification of Benzoic Acid
In the field of organic synthesis, (1-Bromoethyl-2,2,2-D3)benzene is employed in the asymmetric esterification of benzoic acid . This application is particularly important for the synthesis of chiral molecules, which are a key component in the production of various pharmaceuticals. The presence of the deuterium atoms can be used to trace the reaction pathway and understand the mechanism of the esterification process.
Atom Transfer Radical Polymerization (ATRP)
Another significant application is its use as an initiator in atom transfer radical polymerization (ATRP) . ATRP is a type of living polymerization that allows for the creation of polymers with complex architectures, such as block, gradient, and star polymers. This method is widely used in the preparation of advanced materials for drug delivery systems, coatings, and electronics.
Synthesis of Bromine Terminated Polymers
The compound is also used in the synthesis of bromine terminated polystyrene and poly(p-methoxystyrene) . These bromine-terminated polymers are valuable intermediates for further functionalization and have applications in creating advanced materials with specific end-group functionalities.
Flame Retardant Applications
Due to the bromine content, (1-Bromoethyl-2,2,2-D3)benzene finds application as a flame retardant . It can be incorporated into polymers to enhance their flame-retardant properties, making them suitable for use in a variety of safety-critical applications, such as in the aerospace and automotive industries.
Preparation of Beta-Phenethyl Derivatives
This compound serves as a starting material for the preparation of various beta-phenethyl derivatives . These derivatives are important in the synthesis of active pharmaceutical ingredients (APIs) and are also used in the fragrance industry due to their unique aromatic properties.
Research in Deuterium Labeling
Lastly, (1-Bromoethyl-2,2,2-D3)benzene is instrumental in deuterium labeling studies . Deuterium labeling is a powerful tool in chemical research for tracking the fate of atoms through a reaction, understanding reaction mechanisms, and studying the metabolic pathways of drugs in the body.
Safety and Hazards
(1-Bromoethyl-2,2,2-D3)benzene is considered a combustible liquid. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. In case of contact with skin or eyes, wash immediately with plenty of water .
作用機序
Target of Action
The primary target of (1-Bromoethyl-2,2,2-D3)benzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound (1-Bromoethyl-2,2,2-D3)benzene undergoes electrophilic aromatic substitution . This process involves two steps :
- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that the compound can be used as a chemical reference for chemical identification, qualitative, quantitative detection, and to study the structure, reaction mechanism, and reaction kinetics of compounds .
Pharmacokinetics
The compound’s deuterium labeling allows researchers to study metabolic pathways in vivo in a safe manner .
Result of Action
The result of the action of (1-Bromoethyl-2,2,2-D3)benzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution process .
Action Environment
The action, efficacy, and stability of (1-Bromoethyl-2,2,2-D3)benzene can be influenced by various environmental factors. For instance, stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .
特性
IUPAC Name |
(1-bromo-2,2,2-trideuterioethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRUGYDDEMGVDY-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Bromoethyl-2,2,2-D3)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



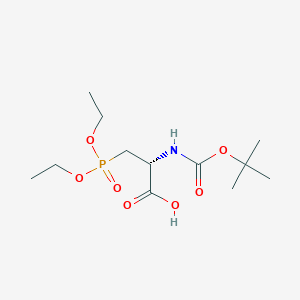

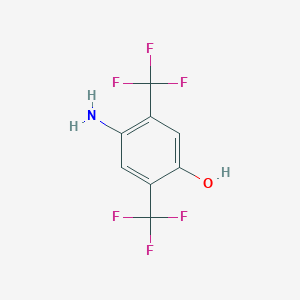
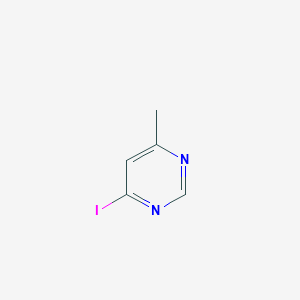

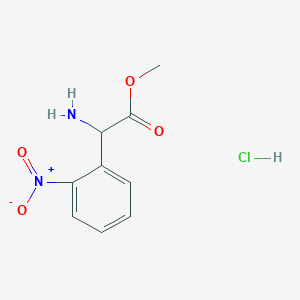
amine hydrochloride](/img/structure/B1382976.png)
![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382977.png)
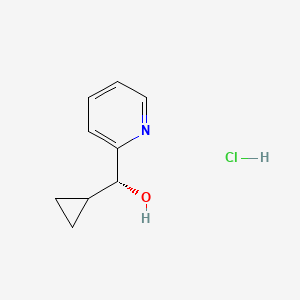

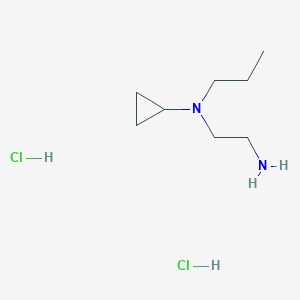

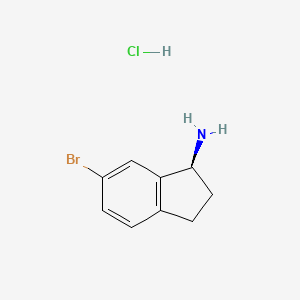
![tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1382988.png)